1-(4-chlorophenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
Description
1-(4-Chlorophenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a triazole-based compound featuring a 4-chlorophenyl ketone moiety linked via a sulfanyl bridge to a 1,2,4-triazole ring substituted with a 1H-indol-3-yl group and a 3-methoxyphenyl group. Its molecular complexity arises from the integration of heterocyclic (triazole, indole) and aryl (chlorophenyl, methoxyphenyl) components, which are known to influence physicochemical properties and biological activity .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O2S/c1-32-19-6-4-5-18(13-19)30-24(21-14-27-22-8-3-2-7-20(21)22)28-29-25(30)33-15-23(31)16-9-11-17(26)12-10-16/h2-14,27H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBKQFZNQACRDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole and triazole intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-chlorophenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The indole and triazole groups play a crucial role in binding to these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of certain enzymes, modulation of receptor activity, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in the substituents on the triazole ring and the aryl/heteroaryl groups. Key examples include:
Notes:
Crystallographic and Structural Insights
Crystallographic data for analogs (e.g., ) reveal planar triazole rings and dihedral angles between aryl groups influencing packing efficiency. For instance, 1-(4-chlorophenyl)-2-phenyl-2-(3-phenyl-1-isoquinolylsulfanyl)ethanone exhibits a twisted conformation between the isoquinoline and chlorophenyl groups, reducing crystal symmetry . The target compound’s indole moiety may adopt similar non-planar arrangements, affecting solid-state properties and dissolution rates.
Biological Activity
The compound 1-(4-chlorophenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a complex organic molecule with potential biological activity. This article reviews its pharmacological properties, including antimicrobial, anticancer, and other relevant biological effects based on recent studies.
Chemical Structure and Properties
This compound features a triazole ring, an indole moiety, and a chlorophenyl group, which are known to contribute to various biological activities. The presence of the sulfur atom in the structure may also enhance its interaction with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds containing indole and triazole structures. For instance, compounds with similar scaffolds have demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans.
| Compound | Target | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1 | S. aureus | 16 | |
| 2 | E. coli | 32 | |
| 3 | C. albicans | 8 | |
| 4 | Pseudomonas aeruginosa | 64 |
Anticancer Activity
The anticancer potential of compounds similar to This compound has been explored in various studies. For example, indole derivatives have shown promising results against multiple cancer cell lines.
Case Study: Indole Derivatives Against Cancer
A study evaluating the cytotoxicity of several indole-based compounds reported the following IC50 values against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 10 |
| Compound B | HCT116 | 15 |
| Compound C | HeLa | 12 |
These results suggest that modifications in the chemical structure can significantly influence the anticancer activity of indole derivatives.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in disease pathways. For instance, triazole-containing compounds are known to inhibit enzymes that are crucial for cell proliferation and survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
